molecular formula C6H9F3N2O B2675724 3-(2,2,2-Trifluoro-ethyl)-piperazin-2-one CAS No. 1246548-79-7

3-(2,2,2-Trifluoro-ethyl)-piperazin-2-one

Cat. No.: B2675724
CAS No.: 1246548-79-7
M. Wt: 182.146
InChI Key: CXBPUPPVBUBBKP-UHFFFAOYSA-N
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Description

Synthesis Analysis

  • Hydrogenation : Anionic tris-phosphine ruthenium hydride complexes have been reported to catalyze the hydrogenation of TFEPO .

Molecular Structure Analysis

The molecular structure of TFEPO has been determined using electron-diffraction data, supplemented by ab initio (MP2) and DFT calculations . The trifluoroethyl group significantly influences its reactivity and properties.


Physical And Chemical Properties Analysis

  • Boiling Point : TFEPO has a boiling point of approximately 55°C .
  • Density : Its density is 1.464 g/mL at 25°C .
  • Refractive Index : The refractive index (n20/D) is 1.277 .

Scientific Research Applications

Chemical Synthesis and Mechanism

  • The compound has been utilized in the synthesis of 3-trifluoromethylated piperazin-2-ones, achieved by treating trifluoromethyl 2-bromo enones with N,N'-disubstituted ethylenediamines. This synthesis involves a cascade assembly with captodative aminoenone as a key intermediate, demonstrating the unique influence of the trifluoromethyl group on the reaction path (Rulev et al., 2013).

Epoxy Resin Curing Agents

  • Novel Piperazinylo Bisaryl Hydrazino-S-Triazine Derivatives, including variations of this compound, have been used as epoxy resin curing agents. These derivatives have shown promise in enhancing the properties of epoxy resin composites, with their curing monitored by differential scanning calorimetry (Chaudhari, 2009).

Antibacterial and Antifungal Properties

  • Compounds related to 3-(2,2,2-Trifluoro-ethyl)-piperazin-2-one have exhibited significant antibacterial and antifungal activities. For example, NY-198, a difluorinated quinolone with a similar structure, has shown strong activity against various systemic infections in mice and a broad antibacterial spectrum (Hirose et al., 1987).

Insecticidal Applications

  • Research has explored the use of related piperazine derivatives as leads for novel insecticides. For instance, a series of compounds based on the PAPP scaffold, which includes the trifluoromethylphenyl piperazine structure, displayed growth-inhibiting and larvicidal activities against armyworm (Cai et al., 2010).

Crystallography and Material Science

  • The compound has been investigated in crystallography studies to understand its structural properties. For example, research into related compounds like Enoxacin trihydrate has shed light on the crystal structure and bonding interactions, contributing to a deeper understanding of material science (Parvez et al., 2004).

Safety and Hazards

  • Flash Point : The flash point is 0°C (closed cup) .

Properties

IUPAC Name

3-(2,2,2-trifluoroethyl)piperazin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9F3N2O/c7-6(8,9)3-4-5(12)11-2-1-10-4/h4,10H,1-3H2,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXBPUPPVBUBBKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC(=O)C(N1)CC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9F3N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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